molecular formula C20H39NO B078611 cis-11-Eicosenamide CAS No. 10436-08-5

cis-11-Eicosenamide

Cat. No. B078611
CAS RN: 10436-08-5
M. Wt: 309.5 g/mol
InChI Key: LBHQTVBKPMHICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cis-11-eicosenoic acid derivatives, a closely related compound, has been explored through various methods. For example, natural sources have been utilized for isolating the acid and converting it into its trans-form. Derivatives such as cis-n-eicos-11-enoic anilide, N-hydroxyamide, epoxide, and others have been synthesized, providing insights into methodologies that could be adapted for cis-11-Eicosenamide (Hopkins, Chisholm, & Harris, 1949).

Molecular Structure Analysis

The conformational analysis of cis-5,8,11,14-eicosatetraenoylethanolamide (anandamide) has revealed a predominantly linear structure with a seven-atom ring in the ethanolamine group, stabilized by a hydrogen bond. This analysis, focusing on the cis conformation and linear terminal chain, provides a basis for understanding the structural aspects of similar compounds like cis-11-Eicosenamide (Bonechi et al., 2001).

Chemical Reactions and Properties

The exploration of cis-11-eicosenoic acid and its derivatives has led to the identification of various chemical reactions and properties, such as conversion to the trans-form and the synthesis of diverse derivatives with new physical constants. This provides a comprehensive view of the chemical behavior and versatility of cis-11-eicosenoic acid derivatives, shedding light on possible reactions and properties of cis-11-Eicosenamide (Hopkins, Chisholm, & Harris, 1949).

Physical Properties Analysis

The synthesis and study of related compounds, including their molecular structure and reactivity, allow for an informed estimation of the physical properties of cis-11-Eicosenamide. For instance, the determination of new physical constants for cis-11-eicosenoic acid and its derivatives offers valuable insights into the physical characteristics that might be expected for cis-11-Eicosenamide (Hopkins, Chisholm, & Harris, 1949).

Chemical Properties Analysis

The reactivity and chemical properties of cis-11-Eicosenamide can be inferred from studies on similar compounds. For example, the enzymic conversion of leukotriene A4 to dihydroxyeicosatetraenoic acid and the synthesis of various eicosanoid derivatives highlight the chemical versatility and reactivity of these compounds, providing a foundation for understanding the chemical properties of cis-11-Eicosenamide (Miki et al., 1989).

Scientific Research Applications

  • Natural Sources and Derivatives : Hopkins, Chisholm, and Harris (1949) explored natural sources of cis-n-eicos-11-enoic acid, methods for isolating the acid, and its conversion to other forms. They also reported on derivatives including cis-n-eicos-11-enoic anilide, N-hydroxyamide, epoxide, chlorohydrin, and others (Hopkins, Chisholm, & Harris, 1949).

  • Effects on Human Aortic Endothelial Cells : Eder, Schleser, Becker, and Körting (2003) investigated the impact of various fatty acids on the release of eicosanoids and nitric oxide in human aortic endothelial cells. This study may have implications for understanding the role of cis-11-Eicosenamide in endothelial function (Eder, Schleser, Becker, & Körting, 2003).

  • Lipase-catalyzed Ammoniolysis : Zoete, Dalen, Rantwijk, and Sheldon (1996) described the efficient lipase-catalyzed conversion of triglycerides to fatty acid amides, including cis-11-eicosenamide (Zoete, Dalen, Rantwijk, & Sheldon, 1996).

  • Immunotherapy Applications : Alqarni, Dissanayake, Nelson, Parkinson, Dufton, Ferro, and Watson (2019) explored the immune stimulatory effects of (Z)-11-eicosenol and its derivations, including cis-11-eicosenamide, in macrophages. This research highlights potential applications in immunotherapy and vaccine adjuvants (Alqarni et al., 2019).

  • Inhibitors for Mycobacterium tuberculosis : Savalas, Nurul Furqon, Asnawati, Ardhuha, Sedijani, Hadisaputra, Ningsih, and Syahri (2020) investigated the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase by various fatty acids, including cis-11-Eicosenamide. These findings suggest potential applications in the development of tuberculosis inhibitors (Savalas et al., 2020).

  • Analysis of Anandamide : Bonechi, Brizzi, Brizzi, Francioli, Donati, and Rossi (2001) conducted conformational analysis of cis-5,8,11,14-eicosatetraenoylethanolamide (anandamide), providing insights into its structure and behavior, which may be relevant to the understanding of cis-11-Eicosenamide (Bonechi et al., 2001).

Safety And Hazards

The safety data sheet for cis-11-Eicosenamide suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . A doctor should be consulted .

Future Directions

Cis-11-Eicosenamide has been found in the echinoderm Marthasterias glacialis (spiny sea-star), which has shown promising anti-inflammatory activity . This suggests that cis-11-Eicosenamide could potentially be used in the development of new anti-inflammatory drugs .

properties

IUPAC Name

(Z)-icos-11-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHQTVBKPMHICN-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338252
Record name cis-11-Eicosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-11-Eicosenamide

CAS RN

10436-08-5
Record name cis-11-Eicosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-11-Eicosenamide
Reactant of Route 2
Reactant of Route 2
cis-11-Eicosenamide
Reactant of Route 3
cis-11-Eicosenamide
Reactant of Route 4
Reactant of Route 4
cis-11-Eicosenamide
Reactant of Route 5
cis-11-Eicosenamide
Reactant of Route 6
cis-11-Eicosenamide

Citations

For This Compound
85
Citations
AF Hamouda, TLM Farawilla, IM Attafi, IA Khardali… - athenaeumpub.com
… Moreover, they contain fatty linoleic acid, sterols, tocopherols, a primary fatty amid cis-11-eicosenamide and hydrocarbons, especially squalene 63, which is confirmed by the present …
Number of citations: 0 athenaeumpub.com
MC De Zoete, AC Kock-van Dalen… - Journal of Molecular …, 1996 - Elsevier
… Jojoba wax was similarly converted into a mixture of cis-11-eicosenamide and erucamide … Identification of cis- 11-eicosenamide `H-NMR (400 MHz) (CDC13): 8 0.88 (t, 3H, C H3), 1.27 (…
Number of citations: 21 www.sciencedirect.com
MC De Zoete, AC Kock-van Dalen… - Journal of Molecular …, 1996 - Elsevier
… Jojoba wax was similarly converted into a mixture of cis- 11 -eicosenamide and erucamide together with cis- 11 -eicosenol and cis- 13-docosenol. … Identification of cis- 11 -eicosenamide …
Number of citations: 51 www.sciencedirect.com
RA Sheldon, MC De Zoete… - Journal of Molecular …, 1996 - elibrary.ru
… Jojoba wax was similarly converted into a mixture of cis-11-eicosenamide and erucamide together with cis-11-eicosenol and cis-13-docosenol. …
Number of citations: 2 elibrary.ru
CC Premakumari, AM Sadiq - plantarchives.org
… The compound Cis-11-eicosenamide was found in the highest quantity with a percentage of 27.92 followed by 13Docosenamide with a percentage of 7.46. The constituents were …
Number of citations: 2 plantarchives.org
X Yue, U Arena, D Chen, K Lei, X Dai - Journal of Cleaner Production, 2019 - Elsevier
… The concentration of cis-11-Eicosenamide in SSPL and SSPL + CD groups is much higher … of cis-11-Eicosenamide, especially for 550SSC group, it has the best cis-11-Eicosenamide …
Number of citations: 24 www.sciencedirect.com
SS Li, Y Liu, H Li, LP Wang, LF Xue… - European Review for …, 2019 - europeanreview.org
OBJECTIVE: The aim of the study was to investigate the endogenous metabolites of patients with psoriasis vulgaris which will be helpful for the diagnosis of the disease and to provide …
Number of citations: 34 www.europeanreview.org
FT Johra, S Hossain, P Jain, AT Bristy, T Emran… - Scientific Reports, 2023 - nature.com
Liver disease is a serious health problem affecting people worldwide at an alarming rate. The present study aimed to investigate the protective effects of Ganoderma lucidum against …
Number of citations: 5 www.nature.com
I Clemente, M Aznar, C Nerín… - Food Additives & …, 2016 - Taylor & Francis
… Three of them were of Cramer class III – azocine, octahydro-1-nitroso, and 10-methyl-10-nonadecanol, cis-11-eicosenamide and one with Cramer class II, benzoic acid, 2-ethoxy-6-(8-…
Number of citations: 38 www.tandfonline.com
YOU Yi-nong, H Yi-hua, C Hong-zhan, Z Hui… - Journal of Chinese …, 2023 - jcmss.com.cn
… The higher concentrations were found for cis-11-eicosenamide, dibutyl phthalate and dextranol. Cluster analysis revealed that the water at the Xintang Port and Xiaomeikou sites were …
Number of citations: 2 www.jcmss.com.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.